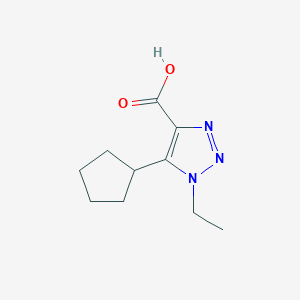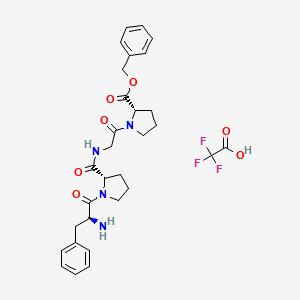![molecular formula C9H9FN4 B13331278 1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13331278.png)
1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 4-fluorobenzyl group attached to the triazole ring, which can impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine can be synthesized through a [3+2] cycloaddition reaction, commonly known as the Huisgen cycloaddition. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific synthetic route for this compound involves the following steps:
Preparation of 4-fluorobenzyl azide: This can be achieved by reacting 4-fluorobenzyl bromide with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at room temperature.
Cycloaddition Reaction: The 4-fluorobenzyl azide is then reacted with propargylamine in the presence of a copper(I) catalyst (CuSO4 and sodium ascorbate) in a solvent such as water or a mixture of water and ethanol. The reaction is typically carried out at room temperature or slightly elevated temperatures to form the desired triazole compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction reactions can lead to different triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used as a probe or ligand in biological studies to investigate enzyme interactions and cellular processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorobenzyl group can enhance binding affinity and specificity to target molecules, while the triazole ring can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine
- 1-(4-Methyl-benzyl)-1H-[1,2,3]triazol-4-ylamine
- 1-(4-Nitro-benzyl)-1H-[1,2,3]triazol-4-ylamine
Comparison: 1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules compared to other similar compounds with different substituents on the benzyl group.
Eigenschaften
Molekularformel |
C9H9FN4 |
|---|---|
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
1-[(4-fluorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H9FN4/c10-8-3-1-7(2-4-8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2 |
InChI-Schlüssel |
JGWSDKGQJBUNJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Pyridin-2-yl)ethyl]thian-3-amine](/img/structure/B13331202.png)


![3'-Methoxy-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13331220.png)


![(R)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one](/img/structure/B13331240.png)







